3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3,7-Dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under solvent- and catalyst-free conditions . This method provides a facile one-pot synthesis of the compound in good yields. The reaction conditions are mild, and the process is environmentally friendly due to the absence of solvents and catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through process control and monitoring.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with different functional groups
Scientific Research Applications
3,7-Dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- 3-Benzyl-5,6-dimethyl-7-(6-methylpyridin-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- (4Z)-3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
Uniqueness
3,7-Dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,7-dibenzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C22H22N4/c1-16-17(2)26(14-19-11-7-4-8-12-19)22-20(16)21(23)25(15-24-22)13-18-9-5-3-6-10-18/h3-12,15,23H,13-14H2,1-2H3 |
InChI Key |
RAONVERGKMUJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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